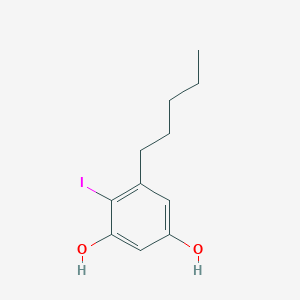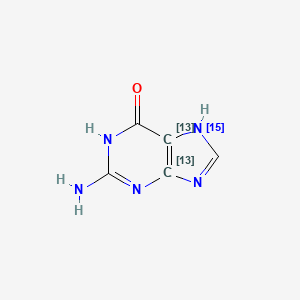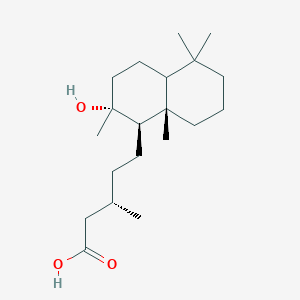
Labdanolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Labdanolic acid can be synthesized through the oxidative degradation of labdane-type diterpenes. The process involves multiple steps, including the formation of intermediate products such as triols, cyclic enol ethers, and methyl ketones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of raw resin from the leaves and twigs of Cistus ladaniferus and Cistus creticus. The resin is then subjected to purification processes to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Labdanolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Labdanolic acid has a wide range of applications in scientific research:
Mécanisme D'action
Labdanolic acid exerts its effects through various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Labdanolic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labdane: A precursor to this compound with a similar structure.
Ambrein: A triterpenoid found in ambergris, used in the fragrance industry.
Drimanes: Compounds synthesized from this compound, known for their biological activities.
This compound stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(3S)-5-[(1R,2R,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H36O3/c1-14(13-17(21)22)7-8-16-19(4)11-6-10-18(2,3)15(19)9-12-20(16,5)23/h14-16,23H,6-13H2,1-5H3,(H,21,22)/t14-,15?,16+,19-,20+/m0/s1 |
Clé InChI |
KHCCSRVJJDOANA-ZOSGAXDSSA-N |
SMILES isomérique |
C[C@@H](CC[C@@H]1[C@]2(CCCC(C2CC[C@@]1(C)O)(C)C)C)CC(=O)O |
SMILES canonique |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B13446314.png)
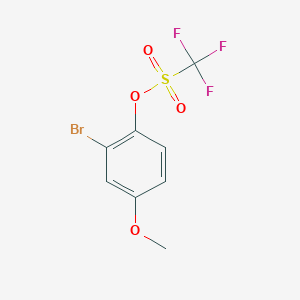
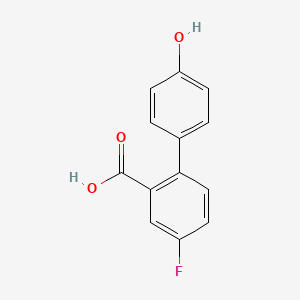
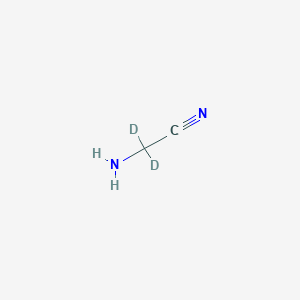
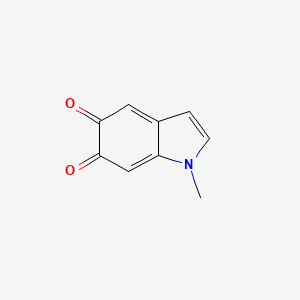
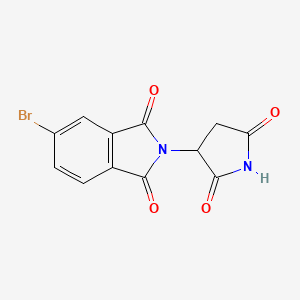
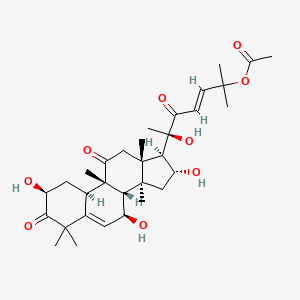
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
amine hydrochloride](/img/structure/B13446376.png)


